4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-2-5-17-7-9-19(10-8-17)21(25)23-16-18-11-14-24(15-12-18)20-6-3-4-13-22-20/h3-4,6-10,13,18H,2,5,11-12,14-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYTBVAYTVTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Formation of the Benzamide Core: The benzamide core is formed by reacting the intermediate with a benzoyl chloride derivative under basic conditions.
Final Assembly: The final compound is assembled by linking the piperidinylmethyl group to the benzamide core through an amide bond formation reaction, typically using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying receptor-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in the activation or inhibition of specific signaling pathways, ultimately affecting cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
| Compound Name | Core Structure | Key Substituents | Therapeutic Target/Use | Pharmacokinetic/Pharmacodynamic Notes |
|---|---|---|---|---|
| 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (Target) | Benzamide + pyridinyl-piperidine | 4-propyl benzamide; 1-(pyridin-2-yl)piperidin-4-ylmethyl | Hypothetical: Glycine transport modulation | Unknown; inferred lipophilicity from propyl |
| [35S]ACPPB (35S-2-amino-4-chloro-N-(1-(4-phenyl-1-(propylsulfonyl)piperidin-4-yl)ethyl)benzamide) | Benzamide + sulfonyl-piperidine | 4-chloro, 2-amino benzamide; propylsulfonyl-piperidine + phenyl | Glycine transporter 1 (GlyT1) inhibitor | Radiolabeled tracer for GlyT1 imaging |
| [18F]CFPyPB ([18F]2,4-dichloro-N-((1-(propylsulfonyl)-4-(6-fluoropyridin-2-yl)piperidin-4-yl)methyl)benzamide) | Benzamide + fluoropyridinyl-piperidine | 2,4-dichloro benzamide; 6-fluoropyridin-2-yl + propylsulfonyl-piperidine | GlyT1 inhibitor | PET imaging agent; high blood-brain barrier penetration |
| 2,4,6-trifluoro-N-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl]-benzamide | Trifluorobenzamide + methyl-piperidine-carbonyl-pyridine | 2,4,6-trifluoro benzamide; 1-methyl-piperidin-4-carbonyl linked to pyridin-2-yl | Broad-spectrum (pharmaceutical composition) | Oral/IV dosing: 50–400 mg (oral), ≤200 mg (IV) |
Structural Modifications and Implications
Benzamide Substitutions: The target compound employs a 4-propyl group on the benzamide, contrasting with chloro ([35S]ACPPB, [18F]CFPyPB) or trifluoro (Compound in ) substituents in analogs. Electron-withdrawing groups (e.g., Cl, F) in analogs increase metabolic stability and binding affinity to targets like GlyT1 .
Piperidine-Pyridine Linkage :
- The pyridin-2-yl group in the target compound aligns with [18F]CFPyPB but contrasts with pyridin-6-yl in some analogs. Positional isomerism here may influence receptor binding orientation .
- Sulfonyl groups (e.g., propylsulfonyl in [35S]ACPPB) enhance GlyT1 inhibition by stabilizing hydrogen bonding, absent in the target compound .
Pharmacokinetic Profiles :
- The trifluoro analog () specifies oral/IV dosing (50–400 mg), suggesting clinical applicability, while radiolabeled analogs ([35S]ACPPB, [18F]CFPyPB) are restricted to imaging .
- The propyl chain in the target compound may extend half-life compared to shorter alkyl chains but requires validation.
Research Findings and Limitations
- GlyT1 Inhibitors: [35S]ACPPB and [18F]CFPyPB demonstrate nanomolar affinity for GlyT1, critical for schizophrenia treatment. The target compound’s lack of sulfonyl groups may reduce GlyT1 potency but could mitigate off-target effects .
- Dosing Flexibility : The trifluoro analog () highlights formulation versatility (oral, IV, etc.), a feature untested in the target compound .
Biological Activity
4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C17H23N5
- Molecular Weight : 345.47 g/mol
- Purity : Generally around 95% .
The compound features a piperidine moiety linked to a pyridine group and a benzamide structure, which is significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity
Mechanism of Action
The compound is hypothesized to interact with specific receptors or enzymes, which may include:
- Glycine Transporter 1 (GlyT1) : Inhibition of GlyT1 can enhance glutamatergic signaling, potentially benefiting conditions like schizophrenia .
- RET Kinase Inhibition : Similar benzamide derivatives have shown promise as RET kinase inhibitors, which are crucial in cancer therapy .
Pharmacological Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Study | Target | Findings |
|---|---|---|
| Study A | RET Kinase | Moderate to high potency in inhibiting kinase activity; compounds similar to the target showed promising results in ELISA assays. |
| Study B | GlyT1 | Compounds demonstrated improved pharmacokinetic properties, indicating potential for enhanced therapeutic effects in CNS disorders. |
| Study C | Antiparasitic Activity | Related compounds exhibited significant activity against Plasmodium species, suggesting a broader spectrum of biological effects. |
Case Studies
Case Study 1: RET Kinase Inhibition
A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. One compound demonstrated an IC50 value indicative of strong inhibitory action, leading to reduced cell proliferation in cancer models. This suggests that similar structures, including our compound of interest, may also exhibit significant biological activity against cancer targets .
Case Study 2: GlyT1 Inhibitors
Research focused on optimizing GlyT1 inhibitors has highlighted the importance of structural modifications that enhance solubility and metabolic stability. The incorporation of specific functional groups has been shown to improve binding affinity and efficacy in preclinical models, which could be applicable to the study of this compound .
Q & A
Q. What are the recommended synthetic routes for 4-propyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Piperidine-pyrrolidine coupling : Reaction of pyridin-2-yl-piperidine derivatives with propylbenzamide precursors under Buchwald-Hartwig or Ullmann coupling conditions (e.g., Pd catalysts, ligand systems) .
Amidation : Final coupling of intermediates using 4-propylbenzoyl chloride in the presence of bases like DIPEA or Hünig’s base in anhydrous THF or DMF .
- Key Parameters :
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic peaks (e.g., piperidinyl methylene protons at δ 2.5–3.5 ppm, pyridin-2-yl aromatic protons at δ 8.2–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry (e.g., monoclinic P2₁/n space group, unit cell parameters: a = 11.480 Å, b = 15.512 Å) .
Q. What initial in vitro assays are suitable for evaluating the biological activity of this benzamide derivative?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or GPCRs using fluorescence polarization or radiometric assays (e.g., ATPase activity measurements) .
- Cell Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HCT-116, MCF-7) to assess antiproliferative effects .
- Binding Affinity Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. What strategies address low yields in the final amidation step during synthesis?
- Methodological Answer :
- Optimize Coupling Agents : Replace EDCl/HOBt with HATU or PyBOP to enhance reactivity .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
- Temperature Gradients : Perform reactions under microwave-assisted conditions (e.g., 100°C, 30 min) to accelerate kinetics .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .
Q. How can computational modeling (e.g., molecular docking) predict target interactions and guide SAR studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., kinase targets like EGFR or JAK2). Focus on hydrogen bonding with pyridin-2-yl nitrogen and hydrophobic interactions with the propylbenzamide moiety .
- QSAR Analysis : Derive CoMFA/CoMSIA models using logP, polar surface area, and steric parameters to correlate structural features with activity .
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with modified piperidine substituents .
Q. What analytical approaches resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Orthogonal Assays : Cross-check activity with fluorescence-based (e.g., ADP-Glo™) and radiometric (e.g., -ATP) methods .
- Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., cell line heterogeneity, serum concentration in media) .
- Structural Validation : Confirm compound integrity in biological assays via post-assay LC-MS to rule out degradation .
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
